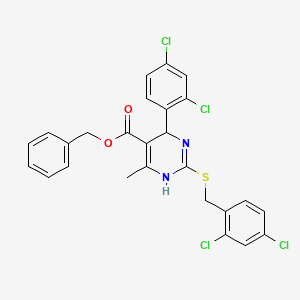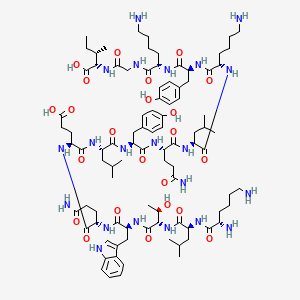
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one is a deuterated derivative of 1-dodecylpyrrolidin-2-one. This compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions in the molecule. The deuteration of organic compounds is often used to study reaction mechanisms and metabolic pathways due to the kinetic isotope effect.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one typically involves the deuteration of 1-dodecylpyrrolidin-2-one. This can be achieved through various methods, including:
Catalytic Deuteration: Using a deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Utilizing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterium atoms are incorporated efficiently into the target molecule.
Analyse Chemischer Reaktionen
Types of Reactions: 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidinones.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to the kinetic isotope effect.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one involves the kinetic isotope effect, where the presence of deuterium atoms affects the rate of chemical reactions. Deuterium forms stronger bonds compared to hydrogen, leading to slower reaction rates. This property is exploited in studies to understand reaction pathways and mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Dodecylpyrrolidin-2-one: The non-deuterated analog of 3,3,4,4,5,5-Hexadeuterio-1-dodecylpyrrolidin-2-one.
1-Methyl-2-pyrrolidinone-d9: Another deuterated pyrrolidinone compound with different deuteration sites.
Uniqueness: this compound is unique due to its specific deuteration pattern, which provides distinct kinetic isotope effects and makes it valuable for specialized research applications.
Eigenschaften
Molekularformel |
C16H31NO |
|---|---|
Molekulargewicht |
259.46 g/mol |
IUPAC-Name |
3,3,4,4,5,5-hexadeuterio-1-dodecylpyrrolidin-2-one |
InChI |
InChI=1S/C16H31NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16(17)18/h2-15H2,1H3/i12D2,13D2,15D2 |
InChI-Schlüssel |
NJPQAIBZIHNJDO-LLPMSTNZSA-N |
Isomerische SMILES |
[2H]C1(C(=O)N(C(C1([2H])[2H])([2H])[2H])CCCCCCCCCCCC)[2H] |
Kanonische SMILES |
CCCCCCCCCCCCN1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


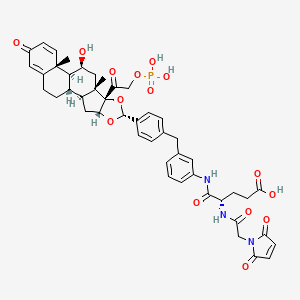

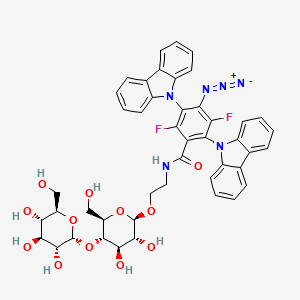
![(1R,8S,10R,15R,22S,29R)-9-oxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12370051.png)
![N-(1-{2-[(cyclopropanesulfonyl)amino]-1,3-thiazol-4-yl}cyclopropyl)-5-(6-ethoxypyrazin-2-yl)pyridine-2-carboxamide](/img/structure/B12370056.png)
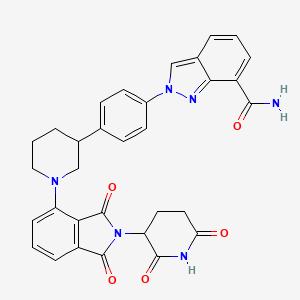
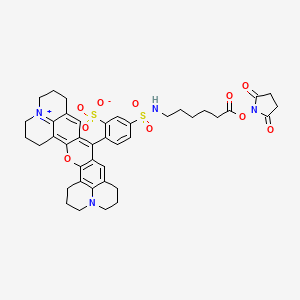
![6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
![4-[3-(4-chlorophenyl)-5-[4-(4-chlorophenyl)-2-oxo-1H-quinolin-3-yl]-3,4-dihydropyrazol-2-yl]-3,3-difluoro-4-oxobutanoic acid](/img/structure/B12370085.png)
